4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

Description

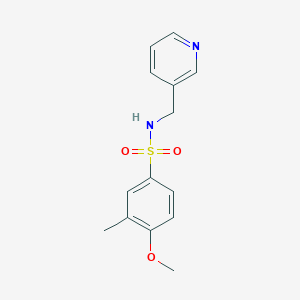

4-Methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively. The sulfonamide nitrogen is further functionalized with a pyridin-3-ylmethyl group.

For example, the synthesis of N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d) involves coupling a pyridinylamine with a sulfonyl chloride in pyridine .

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-11-8-13(5-6-14(11)19-2)20(17,18)16-10-12-4-3-7-15-9-12/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTIWRJVMBNZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401193420 | |

| Record name | 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

446308-83-4 | |

| Record name | 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446308-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401193420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The sulfonamide bond forms via a two-step mechanism:

-

Nucleophilic Attack : The amine’s lone pair attacks the electrophilic sulfur in the sulfonyl chloride.

-

HCl Elimination : A base neutralizes the generated HCl, driving the reaction to completion.

Key Equation :

Standard Procedure

-

Reactants :

-

4-Methoxy-3-methylbenzenesulfonyl chloride (1.0 equiv)

-

Pyridin-3-ylmethanamine (1.1 equiv)

-

-

Conditions : Reflux at 40–60°C for 4–6 hours.

-

Workup :

-

Purification : Recrystallization from ethyl acetate/hexane (yield: 70–85%).

Alternative Methodologies

One-Pot Industrial Synthesis

A patent-scale method employs toluene as the solvent and aqueous NaOH for HCl neutralization, enabling easier separation of the aqueous layer. This reduces purification steps and improves scalability (yield: 78–82%).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) shortens reaction time to 30 minutes with comparable yields. This method minimizes side products like N,N-disubstituted sulfonamides .

Critical Reaction Parameters

Byproduct Analysis and Mitigation

Common Byproducts

Purification Strategies

-

Recrystallization : Ethyl acetate/hexane (1:3) yields >95% pure product.

-

Column Chromatography : Silica gel with EtOAc/hexane (30:70) for complex mixtures.

Analytical Characterization

Scale-Up Considerations

Industrial protocols prioritize cost and safety:

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Standard (DCM/Et₃N) | 85 | 98 | Moderate | High |

| Industrial (Toluene/NaOH) | 80 | 95 | High | Low |

| Microwave-Assisted | 83 | 97 | Low | Moderate |

Recent Advancements

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide.

Reduction: Formation of this compound with an amine group.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Industrial Applications: It is used as a precursor in the synthesis of more complex organic compounds for various industrial applications.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridin-3-ylmethyl group can enhance binding affinity through π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of sulfonamides are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamides

Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy and methyl groups (target compound) provide moderate electron donation, balancing solubility and membrane permeability. In contrast, cyano () or trifluoromethyl () groups increase electron withdrawal, enhancing stability but reducing solubility .

Biological Activity

4-Methoxy-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide (CAS: 446308-83-4) is an organic compound characterized by its sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a pyridin-3-ylmethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₆N₂O₃S, with a molecular weight of 292.35 g/mol. The presence of the methoxy and pyridine groups is believed to enhance its biological activity by improving solubility and binding affinity to target proteins.

The mechanism of action for this compound involves interaction with specific molecular targets, primarily enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyridin-3-ylmethyl group may enhance binding affinity through π-π interactions with aromatic residues, contributing to the overall efficacy of the compound in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong |

| Escherichia coli | 0.025 | Moderate |

| Pseudomonas aeruginosa | Not effective | - |

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of pharmacological applications. The sulfonamide moiety is known to mimic structural features of natural substrates, allowing it to compete effectively with them for binding sites on enzymes .

Case Studies

- Study on Antibacterial Properties : A study conducted by researchers evaluated the antibacterial effects of various derivatives, including this compound. The results indicated that this compound exhibited higher antibacterial activity compared to other derivatives tested, suggesting its potential as a lead compound for further drug development .

- Enzyme Interaction Studies : Another investigation focused on the interaction between this compound and specific enzymes involved in bacterial metabolism. The findings revealed that it effectively inhibited enzyme activity at low concentrations, supporting its role as a potential therapeutic agent against bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.